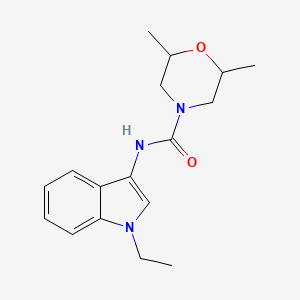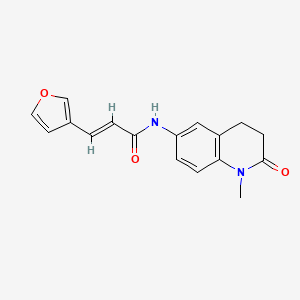
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide, also known as NEMOC, is an indole-based carboxamide compound that has recently gained attention in the scientific community due to its potential applications in research and development. NEMOC has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to act as a ligand for various proteins. This compound has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis.
Applications De Recherche Scientifique
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. This compound has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis, allowing for the efficient synthesis of compounds with enantiomeric purity.
Mécanisme D'action
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of PLC, which is involved in signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been found to be an efficient inhibitor of PLC, making it a useful tool for studying signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. However, due to its relatively new discovery, there is still much to be learned about this compound and its effects on biochemical and physiological processes.
Orientations Futures
The potential applications of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide are still being explored, and there are many possible future directions for research. One possible direction is to further investigate its ability to act as an inhibitor of PLC and its potential to modulate the activity of G-protein coupled receptors. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound. Furthermore, its ability to act as a chiral auxiliaries for asymmetric synthesis could be explored, as well as its potential to be used as a ligand for various proteins. Finally, further research could be conducted to determine the most efficient synthesis method for this compound.
Méthodes De Synthèse
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide was first synthesized in 2019 by a team of researchers at the University of Tokyo. The synthesis method used a two-step process involving the condensation reaction of 1-ethyl-1H-indol-3-yl-2,6-dimethylmorpholine-4-carboxylic acid with 1-ethyl-1H-indole-3-carboxylic acid. The resulting product was then heated in the presence of a base to form the carboxamide. This method has been found to be efficient, with yields of up to 95%.
Propriétés
IUPAC Name |
N-(1-ethylindol-3-yl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-19-11-15(14-7-5-6-8-16(14)19)18-17(21)20-9-12(2)22-13(3)10-20/h5-8,11-13H,4,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGXUFCFBOELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6506995.png)
![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B6507035.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6507060.png)

![3-(1-ethyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B6507072.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)